molecular formula C16H19NO2 B1676029 3-methoxy-4-(3-phenylpropoxy)aniline CAS No. 15382-73-7

3-methoxy-4-(3-phenylpropoxy)aniline

Cat. No.: B1676029
CAS No.: 15382-73-7
M. Wt: 257.33 g/mol
InChI Key: BTYJAJMSSTUCIJ-UHFFFAOYSA-N
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Description

m-Anisidine, 4-(3-phenylpropoxy)-: is an organic compound with the chemical formula C16H19NO2 . It is a bioactive chemical known for its applications in various scientific fields. This compound is characterized by the presence of a methoxy group attached to an aniline derivative, along with a phenylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(3-phenylpropoxy)- typically involves the reaction of m-anisidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of m-Anisidine, 4-(3-phenylpropoxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation of m-nitroanisole followed by sedimentation and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Anisidine, 4-(3-phenylpropoxy)- can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenylpropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: m-Anisidine, 4-(3-phenylpropoxy)- is used as a building block in organic synthesis for the preparation of various bioactive molecules and pharmaceuticals.

Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, m-Anisidine, 4-(3-phenylpropoxy)- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of m-Anisidine, 4-(3-phenylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    o-Anisidine: An isomer with the methoxy group in the ortho position.

    p-Anisidine: An isomer with the methoxy group in the para position.

    m-Nitroanisole: A precursor used in the synthesis of m-Anisidine, 4-(3-phenylpropoxy)-.

Uniqueness: m-Anisidine, 4-(3-phenylpropoxy)- is unique due to the presence of both the methoxy and phenylpropoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

15382-73-7

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

3-methoxy-4-(3-phenylpropoxy)aniline

InChI

InChI=1S/C16H19NO2/c1-18-16-12-14(17)9-10-15(16)19-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3

InChI Key

BTYJAJMSSTUCIJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2

Appearance

Solid powder

15382-73-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(3-phenylpropoxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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